BenchChemオンラインストアへようこそ!

AZD-4769

5-lipoxygenase translocation FLAP inhibitor selectivity HL-60 cell assay

AZD-4769 (also known as L-674573, L-674,573) is a quinoline-based small-molecule leukotriene biosynthesis inhibitor that acts by selectively blocking 5-lipoxygenase (5-LO) translocation to the nuclear membrane via the 5-lipoxygenase-activating protein (FLAP). The compound was originally developed by Merck Frosst and later evaluated by AstraZeneca, reaching Phase I clinical trials for solid tumors before being discontinued.

Molecular Formula C14H11FN2O2
Molecular Weight
Cat. No. B1191577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-4769
SynonymsAZD4769;  AZD-4769;  AZD 4769.; NONE
Molecular FormulaC14H11FN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

AZD-4769 (L-674573) Procurement Guide: Quinoline Leukotriene Synthesis Inhibitor for FLAP-Targeted Research


AZD-4769 (also known as L-674573, L-674,573) is a quinoline-based small-molecule leukotriene biosynthesis inhibitor that acts by selectively blocking 5-lipoxygenase (5-LO) translocation to the nuclear membrane via the 5-lipoxygenase-activating protein (FLAP) . The compound was originally developed by Merck Frosst and later evaluated by AstraZeneca, reaching Phase I clinical trials for solid tumors before being discontinued . With a molecular weight of 457.6 g/mol, a calculated XLogP3-AA of 6.4, and a single hydrogen bond donor, AZD-4769 occupies a distinct chemical space within the quinoline FLAP inhibitor class that differentiates it from indole-based and newer quinoline FLAP inhibitors in terms of potency, selectivity, and translational pharmacology .

Why Generic FLAP Inhibitors Cannot Replace AZD-4769 in Mechanistic Selectivity Studies


The FLAP inhibitor landscape is chemically diverse, spanning indole (e.g., MK-886), quinoline (e.g., AZD-4769, AZD5718), and hybrid structural classes. Within the quinoline series itself, subtle modifications to the side chain dramatically alter both in vitro potency against FLAP binding and the selectivity of 5-lipoxygenase translocation inhibition . Moreover, the translational gap between biochemical IC50 and whole-blood pharmacodynamic potency varies substantially across compounds due to differences in plasma protein binding and logD . Consequently, procurement decisions based solely on FLAP inhibition class membership—without accounting for the specific quinoline scaffold, its unique FLAP binding mode, and its differential selectivity profile demonstrated in HL-60 cell translocation assays—will compromise experimental reproducibility and confound interpretation of leukotriene pathway modulation .

Head-to-Head Quantitative Differentiation of AZD-4769 Against Closest FLAP Inhibitor Comparators


Selective Inhibition of 5-Lipoxygenase Translocation: AZD-4769 vs. Inactive Quinoline Analog L-671,480

In HL-60 cells, AZD-4769 (L-674,573) selectively inhibits both A23187- and fMLP-induced 5-lipoxygenase translocation to the membrane compartment, whereas the structurally related quinoline analog L-671,480 does not inhibit translocation under identical conditions, despite sharing the quinoline core scaffold. This demonstrates that the translocation inhibition is not a class-wide property but is specific to the L-674,573 side-chain structure .

5-lipoxygenase translocation FLAP inhibitor selectivity HL-60 cell assay

Cellular Leukotriene Synthesis Inhibition: AZD-4769 Differential IC50 Values Across Stimuli

AZD-4769 inhibits leukotriene production in cellular assays with stimulus-dependent IC50 values: 100 nM against calcimycin (A23187)-induced leukotriene synthesis and 50 nM against N-formyl-Met-Leu-Phe (fMLP)-induced synthesis. This stimulus-dependent differential potency is a distinctive feature not uniformly observed across all FLAP inhibitors and provides a quantitative benchmark for verifying compound identity and functional activity in procurement quality control .

leukotriene biosynthesis calcimycin stimulation fMLP stimulation IC50

FLAP Binding Affinity: AZD-4769 vs. Clinical-Stage FLAP Inhibitor AZD5718

In competitive photoaffinity labeling studies using a radioiodinated photoaffinity probe, AZD-4769 (L-674,573) specifically inhibits labeling of the 18-kDa FLAP protein with an IC50 of 70 nM . By comparison, the clinical-stage FLAP inhibitor AZD5718 (atuliflapon) demonstrates an IC50 of approximately 2 nM in a FLAP competition binding assay , indicating a 35-fold higher binding affinity for AZD5718. This substantial potency difference underscores why AZD-4769 is better suited as a pharmacological tool compound for mechanistic studies rather than as a clinical development candidate, and why procurement for FLAP binding assays requires careful compound selection based on the desired potency window.

FLAP binding 18-kDa protein photoaffinity labeling target engagement

Chemical Scaffold Differentiation: Quinoline AZD-4769 vs. Indole MK-886 as Chemically Distinct FLAP Inhibitor Probes

AZD-4769 belongs to the quinoline class of FLAP inhibitors, characterized by a quinoline-2-ylmethoxy-phenyl core linked to a thioacetic acid side chain, whereas MK-886 is an indole-based FLAP inhibitor with a structurally unrelated scaffold. In the seminal HL-60 cell translocation study, AZD-4769 (quinoline) and MK-886 (indole) both inhibited 5-LO translocation, but the use of structurally matched inactive controls (L-671,480 for the quinoline series; L-583,916 for the indole series) demonstrated that the pharmacophore requirements for translocation inhibition are scaffold-specific . This chemical scaffold divergence means that the two compounds cannot be used interchangeably in studies investigating FLAP inhibitor structure-activity relationships or in experiments where off-target effects associated with one scaffold would confound interpretation .

chemical scaffold structure-activity relationship quinoline indole FLAP inhibitor

Validated Application Scenarios for AZD-4769 Based on Quantitative Differentiation Evidence


Mechanistic Studies of 5-Lipoxygenase Translocation Requiring a Quinoline-Specific FLAP Inhibitor with a Matched Inactive Control

When investigating the molecular mechanisms governing stimulus-dependent 5-lipoxygenase translocation to the nuclear membrane, AZD-4769 serves as the active quinoline probe, while L-671,480 functions as the structurally matched inactive control. This paired reagent approach, validated in HL-60 cells stimulated with both A23187 and fMLP, enables rigorous assignment of FLAP-dependent vs. FLAP-independent translocation events . The demonstrated selectivity of AZD-4769—active against both calcimycin- and fMLP-induced translocation—makes it the appropriate tool compound for dissecting receptor-mediated vs. ionophore-mediated 5-LO activation pathways.

FLAP Inhibitor Screening Assay Development and Calibration Using a Mid-Potency Reference Inhibitor

AZD-4769, with its FLAP binding IC50 of 70 nM, occupies a mid-potency range that is ideal for calibrating FLAP competition binding assays and for use as a reference inhibitor in high-throughput screening campaigns. Compared to high-affinity clinical candidates such as AZD5718 (IC50 ~2 nM), AZD-4769 provides a wider dynamic range for detecting partial inhibitors and avoids the ceiling effects associated with ultra-potent FLAP binders . Procurement of AZD-4769 for this purpose ensures that assay windows are not compressed by overly potent reference compounds.

Chemical Biology Experiments Requiring Orthogonal FLAP Inhibitor Scaffolds to Control for Off-Target Effects

In studies where the biological consequences of FLAP inhibition must be distinguished from scaffold-specific off-target effects, AZD-4769 (quinoline) and MK-886 (indole) constitute a chemically orthogonal pair of FLAP inhibitors. The availability of matched inactive controls for each scaffold (L-671,480 for quinoline; L-583,916 for indole) enables a two-dimensional pharmacological matrix design that strengthens causal inference . Procurement of both AZD-4769 and its inactive control is essential for implementing this experimental framework.

Stimulus-Specific Leukotriene Pathway Dissection Using Differential IC50 Profiling

The differential potency of AZD-4769 against calcimycin-induced (IC50 100 nM) vs. fMLP-induced (IC50 50 nM) leukotriene synthesis provides a quantitative tool for dissecting stimulus-specific signaling inputs into the 5-lipoxygenase pathway . Researchers can exploit this potency difference to selectively inhibit the fMLP-coupled leukotriene production at compound concentrations that only partially attenuate calcimycin-driven synthesis, enabling stimulus-specific pharmacological dissection that is not achievable with FLAP inhibitors that lack stimulus-dependent potency differentiation.

Quote Request

Request a Quote for AZD-4769

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.